[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13460490
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3 |
|---|---|
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C12H25N3/c1-14(11-5-6-11)10-12-4-2-3-8-15(12)9-7-13/h11-12H,2-10,13H2,1H3 |
| Standard InChI Key | CJEDYCUQUSQVCJ-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCCN1CCN)C2CC2 |
| Canonical SMILES | CN(CC1CCCCN1CCN)C2CC2 |
Introduction
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine is a complex organic compound that belongs to the class of amines. Its chemical structure includes a piperidine ring, an aminoethyl group, a cyclopropyl group, and a methylamine moiety. This compound is of interest in various scientific domains due to its potential applications in drug development and other fields.
Synthesis
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine involves several key steps, including the formation of the piperidine ring. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Spectroscopic Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. These methods help confirm the compound's structure and purity.
Potential Applications
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine may participate in various chemical reactions typical for amines, which are crucial for exploring its potential applications in drug development. Understanding its pharmacodynamics and pharmacokinetics would provide further insights into its efficacy and safety profile.
Related Compounds
Other compounds related to [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine include carbamic acid derivatives, such as [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester and tert-butyl ester. These compounds are also of interest in pharmaceutical applications due to their unique chemical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume